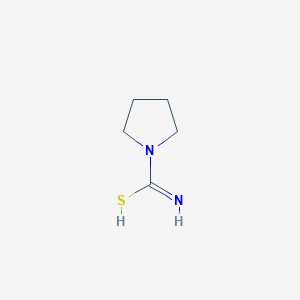

pyrrolidine-1-carboximidothioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-1-carboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOGYTZMZEXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Pyrrolidine 1 Carboximidothioic Acid and Its Analogues

Targeted Synthesis of Pyrrolidine-1-carboximidothioic Acid Derivatives

Targeted synthesis involves a strategic, step-by-step approach to construct a molecule, allowing for precise control over its structure. This is typically divided into the formation of the core functional groups and the heterocyclic ring system.

Formation of the Carboximidothioate Moiety (e.g., from thiocarbamates, thioamides)

The carboximidothioate functional group, specifically the S-alkylated isothiourea moiety, is a key feature of the target molecule. Its synthesis often begins with more common sulfur-containing precursors like thioamides or thioureas. Thioureas themselves can be accessed through multicomponent reactions involving isocyanides and sulfur. beilstein-journals.org

A primary method for forming the S-alkyl carboximidothioate (or isothiourea) structure is the direct S-alkylation of a corresponding thiourea (B124793). Thioureas are readily prepared from the reaction of amines with isothiocyanates or related reagents. Once the thiourea is formed, alkylation on the sulfur atom proceeds readily with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired carboximidothioic acid ester derivative.

Thioamides are also valuable intermediates in prebiotic and synthetic chemistry. nih.gov The conversion of a thioamide to a carboximidothioate can be envisioned through a two-step process: reaction with an amine to form a thiourea, followed by S-alkylation. A proposed mechanism for thioamide formation from nitriles involves the catalytic action of a thiol to form a thioimidate intermediate, which then reacts to form the thioamide. nih.gov

Strategies for Pyrrolidine (B122466) Ring Formation and Functionalization in Analogues

The construction of the pyrrolidine ring is a well-explored area of organic synthesis, with numerous methods available to create substituted and functionalized analogues. nih.govorganic-chemistry.org

Key strategies include:

[3+2] Cycloaddition Reactions : The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and widely used method for constructing highly substituted pyrrolidine rings. osaka-u.ac.jp Azomethine ylides can be generated from various precursors, including the activation of imines or the reductive treatment of tertiary amides and lactams using iridium catalysts. acs.org This approach allows for the creation of complex pyrrolidines in a single, convergent step.

Intramolecular Cyclization : The cyclization of amine-tethered unsaturated systems, such as enynyl amines, provides a direct route to the pyrrolidine core. organic-chemistry.orgosaka-u.ac.jp For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano substituted pyrrolidines in a one-pot process. nih.gov

Ring Contraction of Pyridines : An innovative approach involves the photo-promoted ring contraction of abundant pyridine (B92270) feedstocks. osaka-u.ac.jp Reaction of pyridines with a silylborane under photochemical conditions can yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthon for further functionalization. osaka-u.ac.jpresearchgate.net

Aziridine Ring Expansion : Functionalized pyrrolidines can be synthesized diastereoselectively through the ring expansion of cinnamylaziridines. rsc.org This cascade reaction, induced by N-bromosuccinimide, generates pyrrolidines with three defined stereocenters. rsc.org

Synthesis from the Chiral Pool : Readily available chiral molecules like proline, 4-hydroxyproline, and pyroglutamic acid are common starting points for synthesizing chiral pyrrolidine derivatives. nih.govacs.org For example, the synthesis of the hepatitis C drug Grazoprevir utilizes a pyrrolidine derivative that can be prepared from Boc-protected trans-4-hydroxy-L-proline. nih.gov

Interactive Table: Comparison of Pyrrolidine Ring Synthesis Strategies

| Strategy | Key Features | Precursors | Catalyst/Reagent Examples | Citation(s) |

| [3+2] Cycloaddition | Convergent, high complexity | Azomethine ylides, Alkenes | Silver(I) complexes, Iridium catalysts | organic-chemistry.orgacs.org |

| Intramolecular Cyclization | Tandem reactions, one-pot | Amine-tethered alkynes/alkenes | Copper salts, Rhodium catalysts | organic-chemistry.orgnih.gov |

| Pyridine Ring Contraction | Utilizes abundant starting materials | Pyridines, Silylboranes | Photochemical conditions | osaka-u.ac.jpresearchgate.net |

| Aziridine Ring Expansion | Diastereoselective, forms 3 stereocenters | Cinnamylaziridines | N-Bromosuccinimide (NBS) | rsc.org |

| Chiral Pool Synthesis | Access to enantiopure products | Proline, Pyroglutamic acid | Standard organic reagents | nih.govacs.org |

Multicomponent Reaction (MCR) Approaches to Carboximidothioic Acid Esters

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient tools for generating molecular diversity and complexity. nih.govresearchgate.net They are particularly well-suited for creating libraries of compounds for drug discovery. mdpi.com

Isocyanide-Mediated Formations of Sulfur-Containing Compounds

Isocyanide-based multicomponent reactions (IMCRs) are among the most versatile MCRs. acs.org The core of these reactions involves the formation of a reactive nitrilium intermediate. nih.gov In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. nih.gov

By strategically choosing the components, this reactivity can be harnessed to synthesize sulfur-containing compounds. A novel three-component reaction between isocyanides, elemental sulfur, and an alcohol or thiol provides a mild, catalyst-free route to O-thiocarbamates and dithiocarbamates. beilstein-journals.org The reaction proceeds through the in-situ formation of an isothiocyanate intermediate. beilstein-journals.org A proposed mechanism for a related NaOH-assisted MCR involves the nucleophilic attack of an alcohol on the isothiocyanate generated from the isocyanide and elemental sulfur. researchgate.net

Utilization of Sulfoxides and Other Sulfur Sources in MCRs

While elemental sulfur is a direct sulfur source, other sulfur-containing compounds can be used in MCRs to access different scaffolds. beilstein-journals.orgresearchgate.net Sulfoxides, particularly dimethyl sulfoxide (B87167) (DMSO), are common laboratory solvents and can also act as reagents in organic synthesis. britannica.comwikipedia.org

A significant development is the use of sulfoxides in MCRs to generate a diverse range of sulfur compounds. organic-chemistry.org Specifically, a multicomponent reaction involving an isocyanide, a sulfoxide, and a suitable nucleophile has been shown to produce carboximidothioic acid esters. organic-chemistry.org This provides a direct and efficient route to the target molecular class. The sulfoxide acts as a mild oxidant and sulfur source in a process conceptually related to the Pummerer rearrangement. britannica.comacs.org

Other sulfur sources like carbon disulfide (CS2) can also be employed in MCRs. For example, a three-component reaction of sulfonium (B1226848) salts, CS2, and amines has been developed for the synthesis of S-alkyl dithiocarbamates. nih.gov

Interactive Table: Multicomponent Reactions for Sulfur-Containing Compounds

| Reaction Components | Sulfur Source | Product Class | Catalyst/Conditions | Citation(s) |

| Isocyanide, Alcohol/Thiol, Sulfur | Elemental Sulfur | O-Thiocarbamates, Dithiocarbamates | Catalyst-free, mild | beilstein-journals.org |

| Isocyanide, Alcohol, Sulfur | Elemental Sulfur | Poly(O-thiocarbamate)s | NaOH-assisted | researchgate.net |

| Isocyanide, Sulfoxide, Nucleophile | Sulfoxide | Carboximidothioic acid esters | Not specified | organic-chemistry.org |

| Sulfonium Salt, Amine, CS2 | Carbon Disulfide (CS2) | S-Alkyl Dithiocarbamates | Catalyst-free, mild | nih.gov |

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer drugs is critical, as different enantiomers can have vastly different biological activities. Therefore, developing asymmetric methods to access chiral this compound derivatives is of high importance. mdpi.comacs.org This can be achieved by creating the chiral pyrrolidine ring enantioselectively and then introducing the carboximidothioate group.

Several powerful strategies for the asymmetric synthesis of the pyrrolidine ring have been developed:

Chiral Auxiliary-Directed Synthesis : Using a removable chiral auxiliary, such as Oppolzer's camphorsultam, can effectively control the stereochemical outcome of a reaction. acs.org An asymmetric 1,3-dipolar cycloaddition directed by a chiral sultam was used to achieve high diastereoselectivity and enantioselectivity in the synthesis of a key chiral pyrrolidine intermediate for the drug Upadacitinib. acs.org

Organocatalysis : Chiral organocatalysts, often derived from pyrrolidine itself (like proline), have revolutionized asymmetric synthesis. mdpi.com An enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, can produce substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Similarly, organocatalytic asymmetric Michael addition reactions of nitroalkanes to specially designed enones have been used to concisely synthesize enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Asymmetric Lithiation : The enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (−)-sparteine complexed with s-BuLi, followed by reaction with an electrophile, provides access to a range of enantioenriched 2-substituted pyrrolidines. nih.gov

These asymmetric methods can be integrated into a synthetic sequence where the resulting chiral pyrrolidine amine is reacted with an appropriate reagent (e.g., an isothiocyanate followed by S-alkylation) to furnish the final chiral this compound derivative. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Enantioselective Approaches to Pyrrolidine Scaffolds

The asymmetric synthesis of pyrrolidine scaffolds can be broadly categorized into methods that utilize catalytic asymmetric reactions and those that employ starting materials from the chiral pool. These approaches allow for the creation of stereodefined pyrrolidines with high levels of enantiopurity.

Catalytic asymmetric methods offer an efficient route to chiral pyrrolidines, often with high enantioselectivity. One of the most powerful techniques is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.org The use of chiral catalysts, such as metal complexes or organocatalysts, can induce high levels of stereocontrol. For instance, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, yields densely substituted pyrrolidines with up to four stereogenic centers in good yields and excellent diastereoselectivities. acs.org The (S)-configuration of the sulfinyl group directs the formation of the (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org

Organocatalysis has emerged as a particularly valuable tool for the enantioselective synthesis of pyrrolidines. nih.gov Chiral phosphoric acids, for example, have been successfully employed in aza-Michael cyclizations to produce 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk Another notable organocatalytic approach involves a dynamic kinetic resolution cascade, combining a reversible aza-Henry reaction with an aza-Michael cyclization, to afford highly functionalized pyrrolidines with excellent diastereomeric and enantiomeric ratios. pkusz.edu.cn

The following table summarizes representative enantioselective catalytic approaches to pyrrolidine scaffolds:

| Catalyst/Method | Reaction Type | Substrates | Product | Yield (%) | ee/dr | Reference |

| Ag2CO3 / (S)-N-tert-butanesulfinyl | 1,3-Dipolar Cycloaddition | N-tert-Butanesulfinylazadiene, Azomethine ylide | Densely substituted pyrrolidine | Moderate to Good | Good to Excellent dr | acs.org |

| Chiral Phosphoric Acid | Aza-Michael Cyclization | Cbz-protected bis-homoallylic amine, Thioacrylate | 2,2- and 3,3-disubstituted pyrrolidines | High | High ee | whiterose.ac.uk |

| Cinchona Alkaloid-derived Carbamate | Dynamic Kinetic Resolution Cascade | Nitroalkene, NTs aldimine | Polysubstituted pyrrolidine | 50-95 | >90% ee, single isomer dr | pkusz.edu.cn |

| (R,R)-Ph-BOX / Copper Catalyst | Kinetic Resolution (Oxidation) | Racemic 2-substituted-pyrroline | Chiral aminoaldehyde | 43 | Good ee | rsc.org |

| Transaminase (TA) | Asymmetric Amination/Cyclization | ω-chloroketone | 2-substituted pyrrolidine | up to 90 | >95% ee | acs.org |

Resolution of Racemic Mixtures and Chiral Pool Synthesis in Analogues

While enantioselective synthesis aims to create a single enantiomer directly, the resolution of racemic mixtures remains a widely used and practical approach for obtaining enantiopure compounds. wikipedia.orglibretexts.org This is particularly relevant when a racemic synthesis is more straightforward or cost-effective. The fundamental principle of resolution involves the conversion of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated. libretexts.org

A common method for resolving racemic amines, such as pyrrolidine derivatives, is through the formation of diastereomeric salts with a chiral acid. libretexts.orgresearchgate.net Chiral resolving agents like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are frequently used. libretexts.org The resulting diastereomeric salts can often be separated by fractional crystallization, after which the pure enantiomer of the amine can be recovered. The efficiency of such a resolution depends on the difference in solubility between the diastereomeric salts. wikipedia.org

Kinetic resolution is another powerful strategy where one enantiomer of a racemic mixture reacts at a different rate with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. rsc.org For instance, the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones has been accomplished using chiral oxazaborolidine catalysts. nih.gov Enzymes, such as lipases, are also highly effective for the kinetic resolution of racemic pyrrolidines, often providing high enantioselectivities under mild conditions. rsc.org

The chiral pool provides an alternative and powerful strategy for the synthesis of enantiomerically pure pyrrolidine analogues. This approach utilizes readily available and inexpensive chiral molecules, such as amino acids, as starting materials. researchgate.net L-proline and L-aspartic acid, for example, are excellent precursors for the synthesis of a wide variety of chiral pyrrolidine derivatives. researchgate.netnih.gov The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, thus ensuring its enantiopurity. For example, 3-pyrrolidinylisoxazoles have been synthesized from (R)- and (S)-aspartic acid. nih.gov

The following table provides examples of the resolution of racemic pyrrolidines and the use of chiral pool precursors:

| Method | Racemic Substrate/Chiral Precursor | Resolving Agent/Key Reagent | Product | Outcome | Reference |

| Kinetic Resolution | Racemic C-3 substituted pyrrolidine-2,5-diones | Chiral oxazaborolidine catalyst | Enantioenriched pyrrolidine-2,5-dione | High efficiency | nih.gov |

| Enzymatic Kinetic Resolution | Racemic N-Cbz protected pyrrolidin-2-ylmethanol | Candida antarctica lipase (B570770) B (CALB) | Enantioenriched acetate (B1210297) and unreacted alcohol | Excellent ee | rsc.org |

| Diastereomeric Salt Formation | Racemic 2-methylpiperidine (B94953) (analogue) | (R,R)-Tartaric acid | (R)- and (S)-2-methylpiperidine | Successful resolution | google.com |

| Chiral Pool Synthesis | (R)-Aspartic acid | Multi-step synthesis | (R)-3-pyrrolidinylisoxazole | Enantiomerically pure product | nih.gov |

| Chiral Pool Synthesis | L-Proline | Multi-step synthesis | (-)-Allonorsecurinine | Stereoselective total synthesis | researchgate.net |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Pyrrolidine 1 Carboximidothioic Acid

Reaction Kinetics and Thermodynamic Profiles

No data available.

Mechanistic Investigations of Bond Formation and Cleavage

No data available.

Nucleophilic and Electrophilic Pathways Involving the Imidothioate Group

No data available.

Tautomerism and Isomerization Processes within the Carboximidothioic Acid System

No data available.

Catalytic Roles of Pyrrolidine-1-carboximidothioic Acid Derivatives in Organic Transformations

No data available.

Stability and Degradation Pathways of the Carboximidothioic Acid Moiety

No data available.

Computational and Theoretical Chemistry Studies on Pyrrolidine 1 Carboximidothioic Acid

Quantum Mechanical and Density Functional Theory (DFT) Analyses

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are routinely used to predict molecular geometries, reaction energies, and various spectroscopic parameters.

Electronic Structure and Bonding Characteristics

The electronic structure of a molecule dictates its reactivity, stability, and physical properties. For pyrrolidine-1-carboximidothioic acid, the key features would be the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Studies on related N-acylpyrrolidines and thiourea (B124793) derivatives provide a basis for understanding the bonding in this compound. The nitrogen atom of the pyrrolidine (B122466) ring is a secondary amine, which generally confers basicity. nih.gov However, when acylated, the lone pair on the nitrogen atom participates in resonance with the carbonyl (or in this case, thiocarbonyl) group. This delocalization of electrons affects the bond lengths and rotational barriers within the molecule.

In analogous thiourea derivatives, the C=S double bond and the C-N bonds have been subjects of computational analysis. Infrared spectroscopy studies, supported by DFT calculations, show that coordination of metal ions through the sulfur atom leads to a decrease in the C=S bond stretching frequency and a concurrent increase in the C-N stretching frequency. chemrevlett.com This indicates a delocalization of electron density from the nitrogen atoms to the sulfur atom upon complexation. A similar electronic environment can be expected in this compound, with the pyrrolidine nitrogen and the imido nitrogen contributing to the electronic character of the thiocarbonyl group.

Reaction Pathway Calculations and Transition State Profiling

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energy barriers. For this compound, potential reactions of interest would include its synthesis, decomposition, or its interaction with biological targets.

A computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) illustrates the power of this approach. rsc.orgresearchgate.net The researchers were able to calculate the energy barriers for each step of the reaction, including Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.orgresearchgate.net For instance, the initial deprotonated nitromethane addition to coumarin was found to have an activation barrier of 21.7 kJ mol⁻¹. researchgate.net Such analyses provide a detailed, step-by-step understanding of the reaction energetics that is often difficult to obtain experimentally. For the synthesis of this compound, similar calculations could identify rate-limiting steps and optimize reaction conditions.

Molecular Dynamics and Conformational Sampling

While QM methods are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This is crucial for understanding conformational flexibility and interactions in a solvent environment.

Exploration of Conformational Landscapes and Energy Minima

The pyrrolidine ring is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various puckered conformations, typically described as envelope or twist forms. researchgate.net The specific conformation adopted is influenced by the substituents on the ring. nih.gov For N-acylpyrrolidines, the rotation around the N-C(O) bond is also a key conformational feature, leading to cis and trans amide isomers.

Conformational analysis of open-chain alkanes like ethane (B1197151) and butane (B89635) using Newman projections helps to understand the concepts of staggered, eclipsed, and gauche conformations and their relative energies due to steric hindrance. libretexts.orgyoutube.com These fundamental principles apply to the substituents on the pyrrolidine ring and the side chain of this compound. MD simulations can sample these different conformations and identify the lowest energy (most stable) structures. For example, in a study of pyrrolidine-2,3-dione (B1313883) derivatives as Cdk5/p25 inhibitors, MD simulations over 30 nanoseconds were used to assess the stability of the inhibitors in the protein's binding site, with the root mean square deviation (RMSD) of the complex averaging around 2.15 Å. nih.gov

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of new compounds.

For this compound, the key spectroscopic features would include:

NMR: The chemical shifts of the protons and carbons in the pyrrolidine ring and the side chain. 1H and 13C NMR spectra of thiourea derivatives have been extensively studied and interpreted with the aid of computational models. researchgate.netmdpi.comresearchgate.net For instance, in metal complexes of thiourea derivatives, the thiocarbonyl carbon signal shifts, indicating coordination through the sulfur atom. mdpi.com

IR: The vibrational frequencies of the functional groups, particularly the C=S and C-N stretching modes. In thiourea derivatives, the C=S stretching band is typically observed in the region of 700-730 cm⁻¹, and its position shifts upon complexation or substitution, which can be rationalized through DFT calculations. chemrevlett.com

UV-Vis: The electronic transitions that give rise to absorption in the ultraviolet and visible regions. TD-DFT (Time-Dependent Density Functional Theory) is a common method for predicting UV-Vis spectra. researchgate.net

The following table provides a hypothetical example of predicted spectroscopic data for this compound based on data from analogous compounds.

| Spectroscopic Data Type | Predicted Feature | Basis from Analogous Compounds |

| 13C NMR | Thiocarbonyl (C=S) carbon signal around 180-185 ppm | Based on data for acylthioureas. mdpi.com |

| 1H NMR | Protons on carbons adjacent to nitrogen in the pyrrolidine ring at ~3.5 ppm | Typical chemical shifts for N-substituted pyrrolidines. |

| IR | C=S stretch around 700-750 cm⁻¹ | Characteristic for thiourea and thiocarbamide compounds. chemrevlett.com |

| IR | N-H stretch around 3200-3400 cm⁻¹ | Typical for secondary amines and amides. |

| UV-Vis | Absorption maximum (λmax) in the range of 250-300 nm | Common for thiocarbonyl compounds. researchgate.net |

Computational Approaches to Molecular Recognition and Ligand Binding of Analogues

Understanding how a molecule interacts with a biological target, such as an enzyme or a receptor, is crucial for drug discovery. Molecular docking and MD simulations are the primary computational tools for this purpose.

Numerous studies have employed these techniques to investigate the binding of pyrrolidine derivatives to various protein targets. For example, molecular docking studies of pyrrolidine-based chalcones as dual inhibitors of α-amylase and α-glucosidase have shown good correlation between the calculated binding energies and the experimentally determined inhibitory activities. acs.org In another study, pyrrolidine derivatives were identified as novel inhibitors of myeloid cell leukemia-1 (Mcl-1) through a combination of QSAR, molecular docking, and MD simulations. nih.govtandfonline.comtandfonline.com The simulations, run for 100 nanoseconds, confirmed the stability of the compounds in the protein's binding site. tandfonline.comtandfonline.com

These studies typically involve the following steps:

Docking: The ligand is placed into the binding site of the protein in various orientations and conformations to find the most favorable binding mode.

Scoring: A scoring function is used to estimate the binding affinity for each pose.

MD Simulation: The most promising ligand-protein complexes from docking are subjected to MD simulations to assess their stability and to calculate binding free energies more accurately using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). tandfonline.com

For this compound, these methods could be used to screen for potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that would govern its binding affinity and selectivity. The table below summarizes findings from computational binding studies of various pyrrolidine analogues.

| Pyrrolidine Analogue | Biological Target | Computational Method(s) | Key Finding | Reference |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 | Molecular Docking, MD Simulation | Identified novel scaffold for inhibitors of Cdk5/p25. | nih.gov |

| Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | 3D-QSAR, Molecular Docking, MD Simulation | Developed predictive models for inhibitory activity and confirmed binding stability. | nih.govtandfonline.comtandfonline.com |

| Pyrrolidine-based chalcones | α-amylase and α-glucosidase | Molecular Docking | Binding scores correlated well with experimental inhibitory activity. | acs.org |

| Bicyclic pyrrolidine analogues | Phenylalanine tRNA synthetase (PheRS) | Molecular Docking | Explained structure-activity relationships and selectivity. | acs.org |

| 2-Phenyl-1H-pyrrole-3-carboxamide derivatives | 5-HT6 Receptor | Molecular Docking | Guided the design of new inverse agonists. | nih.gov |

Protein-Ligand Docking and Interaction Analysis for this compound Analogues

While specific and detailed protein-ligand docking studies for this compound are not extensively available in publicly accessible literature, research on closely related analogues, particularly those containing the pyrrolidine-1-carbothioamide (B1270968) core, provides valuable insights into their potential as therapeutic agents. Molecular docking simulations are employed to predict the binding orientation and affinity of these small molecules within the active sites of various protein targets.

Research into N-substituted pyrrolidine-1-carbothioamides has indicated their potential as bioactive molecules, with molecular docking studies being a key component of their evaluation. For instance, the synthesis of compounds like N-(1-Adamantyl)pyrrolidine-1-carbothioamide has been reported, with subsequent molecular docking studies planned to explore their mechanism of biological activity, highlighting the perceived importance of computational analysis for this class of compounds. nih.gov

In a broader context of carbothioamide derivatives, a study on novel N-bridged pyrazole-1-carbothioamides identified a compound with significant antiproliferative activity. nih.gov In silico molecular docking of this active compound revealed a high binding affinity towards both Sphingosine Kinase 1 (SK1) and Cyclin-Dependent Kinase 2 (CDK2), suggesting its potential as a lead for anticancer drug development. nih.gov Although the heterocyclic core in this case is a pyrazole, the study demonstrates the utility of docking in understanding the interactions of the carbothioamide moiety.

Furthermore, studies on other pyrrolidine derivatives underscore the power of combining synthesis with computational analysis. For example, research on a series of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib found a significant correlation between the computationally predicted binding energies (ΔG) from molecular docking and the experimentally observed inhibitory activity. nih.govnih.gov This correlation reinforces the predictive power of docking studies in ranking the potential efficacy of novel compounds.

The general approach in these studies involves docking the pyrrolidine-based ligands into the crystallographically determined binding sites of their target proteins. The interactions are then analyzed to identify key binding motifs. Common interactions that contribute to the stability of the protein-ligand complex include:

Hydrogen Bonds: The nitrogen and sulfur atoms of the carbothioamide group can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The pyrrolidine ring and any lipophilic substituents on the molecule can engage in van der Waals and hydrophobic interactions with nonpolar residues of the target protein.

Pi-Stacking and Pi-Cation Interactions: Aromatic substituents, if present, can form favorable pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

While awaiting specific docking data for this compound, the findings from its analogues suggest that this class of compounds has significant potential for targeted biological activity, which can be effectively explored and optimized through computational chemistry.

Table of Research Findings on Related Pyrrolidine Analogues:

| Compound Class | Target Protein(s) | Key Findings from Computational Studies | Reference(s) |

| N-Bridged Pyrazole-1-carbothioamides | SK1, CDK2 | High binding affinity of active compounds towards both targets was observed in silico. | nih.gov |

| Pyrrolidine Pentamine Derivatives | Aminoglycoside 6'-N-acetyltransferase type Ib | A significant correlation was found between molecular docking binding energies (ΔG) and the experimentally determined inhibitory activity. | nih.govnih.gov |

| N-(1-Adamantyl)pyrrolidine-1-carbothioamide | Not specified | Molecular docking studies were proposed to explore the mechanism of biological activity. | nih.gov |

Information regarding the chemical compound "this compound" is not available in the currently accessible scientific literature and research databases.

Extensive searches for "this compound" and its potential synonyms have not yielded any specific data, research findings, or publications. This suggests that the compound may be novel, not yet synthesized, or not extensively studied. Consequently, it is not possible to provide a detailed and scientifically accurate article on its "Strategic Applications in Advanced Organic Synthesis" as outlined in the request.

The provided article structure is contingent on the existence of a body of research for this specific molecule, covering its use as a building block, its incorporation into functional materials, and its role in sustainable chemical processes. Without any primary or secondary research sources detailing these aspects of "this compound," the generation of a fact-based article is not feasible.

It is important to note that while the broader class of pyrrolidine derivatives is well-documented in chemical literature for a wide range of applications, the explicit instructions to focus solely on "this compound" prevent the inclusion of information on related but distinct compounds.

Therefore, no content can be generated for the following requested sections:

Strategic Applications in Advanced Organic Synthesis5.1. Pyrrolidine-1-carboximidothioic Acid as a Building Block in Complex Molecule Synthesis 5.2. Design and Synthesis of Functional Materials Incorporating this compound Motifs 5.3. Enabling Technologies for Sustainable Chemical Processes Utilizing this compound Chemistry

Additionally, as no data could be retrieved, the request for data tables and a list of compound names cannot be fulfilled.

Molecular and Cellular Mechanisms of Biological Interactions of Pyrrolidine 1 Carboximidothioic Acid Analogues

Identification of Biological Targets and Binding Modalities

The therapeutic potential of pyrrolidine-1-carboximidothioic acid analogues stems from their ability to bind to and modulate the activity of specific biological macromolecules. These interactions are primarily with enzymes and receptors, leading to either inhibition or altered signaling.

Enzyme Inhibition Studies (e.g., UCHL1, InhA, α-amylase, α-glucosidase)

Pyrrolidine-containing compounds have been identified as potent inhibitors of several key enzymes implicated in various diseases.

UCHL1 Inhibition: Ubiquitin carboxy-terminal hydrolase L1 (UCHL1) is a deubiquitylating enzyme that has emerged as a therapeutic target in cancer and neurodegenerative diseases. chemrxiv.orgnih.gov Certain cyanopyrrolidine-based covalent inhibitors have been shown to target UCHL1. nih.gov These inhibitors act by covalently modifying the active site cysteine residue (Cys90) of the enzyme. nih.gov For instance, one such cyanopyrrolidine inhibitor demonstrated an IC₅₀ value of 0.67 µM against UCHL1. nih.gov The inhibition is highly stereoselective, with one enantiomer being significantly more active than the other, highlighting the specific nature of the interaction within the enzyme's active site. chemrxiv.orgresearchgate.net

InhA Inhibition: InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govmdpi.com Pyrrolidine (B122466) carboxamides have been discovered as a novel class of direct InhA inhibitors, which is significant as they bypass the need for activation by the KatG enzyme, a common mechanism of resistance to the frontline anti-tubercular drug isoniazid. nih.govmdpi.com High-throughput screening and subsequent optimization have led to the development of potent pyrrolidine carboxamide inhibitors with IC₅₀ values as low as 1.39 µM. nih.gov Crystal structures of InhA complexed with these inhibitors reveal that they bind to the active site near the NADH cofactor. nih.govmdpi.com The binding is characterized by a hydrogen-bonding network between the inhibitor, active site residues like Tyr158, and the NAD⁺ cofactor. nih.gov

α-Amylase and α-Glucosidase Inhibition: In the context of type 2 diabetes management, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy. nih.govmui.ac.ir Pyrrolidine derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes. nih.govnih.gov These compounds effectively slow down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. nih.govresearchgate.net For example, a 4-methoxy analogue of a synthesized pyrrolidine derivative exhibited noteworthy inhibitory activity with IC₅₀ values of 26.24 µg/mL against α-amylase and 18.04 µg/mL against α-glucosidase. nih.govnih.gov The inhibitory mechanism is often of a mixed type. mui.ac.ir

| Compound/Analogue | Target Enzyme | IC₅₀ Value | Reference |

| Cyanopyrrolidine Inhibitor | UCHL1 | 0.67 µM | nih.gov |

| Pyrrolidine Carboxamide (p31) | InhA | 1.39 µM | nih.gov |

| 4-Methoxy Pyrrolidine Derivative (3g) | α-Amylase | 26.24 µg/mL | nih.govnih.gov |

| 4-Methoxy Pyrrolidine Derivative (3g) | α-Glucosidase | 18.04 µg/mL | nih.govnih.gov |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 mM | mui.ac.ir |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 mM | mui.ac.ir |

Receptor Binding and Modulatory Activities

Beyond enzyme inhibition, pyrrolidine analogues have been shown to interact with various receptors, modulating their activity.

For instance, certain pyrrolidine derivatives act as agonists at peroxisome proliferator-activated receptors (PPARs), specifically showing dual agonistic activity at PPARα and PPARγ. nih.gov This dual activity is beneficial for restoring glucose metabolism and improving dyslipidemia associated with type 2 diabetes. nih.gov The binding affinity and modulatory effects are highly dependent on the stereochemistry and substitution pattern of the pyrrolidine ring. nih.gov

Additionally, pyrrolidine-based compounds have been investigated as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial in the central nervous system. nih.gov Elaborate structure-activity relationship studies have led to the discovery of selective NMDA receptor antagonists with high potency, showing IC₅₀ values as low as 200 nM. nih.gov These antagonists exhibit a preference for GluN1/GluN2A receptor subtypes over others. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Understanding the relationship between the chemical structure of pyrrolidine analogues and their biological activity is crucial for the design of more potent and selective compounds.

Elucidation of Key Pharmacophoric Elements for Target Interaction

SAR studies have identified several key structural features that are essential for the biological activity of pyrrolidine analogues.

For InhA inhibitors, the pyrrolidine carboxamide scaffold is a core pharmacophoric element. nih.govnih.gov The potency of these inhibitors can be significantly enhanced by extending the aromatic rings attached to the scaffold, which increases hydrophobic interactions with the enzyme's active site. nih.govresearchgate.net The position of substituents on the aromatic ring is also critical; for example, meta-substituted derivatives on a phenyl ring have shown improved inhibitory activity. nih.gov A dual hydrogen-bonding network involving the carbonyl oxygen of the pyrrolidine ring, the catalytic residue Tyr158 of InhA, and the NAD⁺ cofactor is a conserved feature for potent inhibition. nih.gov

In the case of α-amylase and α-glucosidase inhibitors, the presence of both electron-donating and electron-withdrawing groups on the aromatic amine portion of the molecule influences inhibitory activity. nih.gov The removal of a Boc protecting group from the pyrrolidine nitrogen has also been shown to affect the inhibitory potential. nih.govnih.gov

For UCHL1 inhibitors, the cyanamide-containing scaffold acts as a covalent "warhead," and the stereochemistry at the carbon adjacent to the cyanamide (B42294) group is critical for activity. researchgate.net

Impact of Stereochemistry on Biological Recognition

The stereochemistry of the pyrrolidine ring and its substituents plays a pivotal role in biological recognition and activity. nih.govnih.gov The non-planar, puckered nature of the pyrrolidine ring allows for specific three-dimensional arrangements of substituents that can lead to differential binding to enantioselective proteins. nih.gov

In the context of InhA inhibition by pyrrolidine carboxamides, resolution of racemic mixtures has demonstrated that only one enantiomer is active as an inhibitor. nih.govnih.gov This highlights the importance of the correct stereochemical configuration for fitting into the enzyme's active site.

Cellular Pathway Modulation and Mechanistic Elucidation

The interaction of pyrrolidine analogues with their biological targets triggers a cascade of downstream cellular events, leading to the modulation of various signaling pathways.

Inhibition of InhA in Mycobacterium tuberculosis by pyrrolidine carboxamides directly disrupts the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids. nih.govmdpi.com This disruption compromises the integrity of the mycobacterial cell wall, leading to an anti-tubercular effect.

The inhibition of α-amylase and α-glucosidase by pyrrolidine derivatives in the gastrointestinal tract leads to a delayed and reduced absorption of glucose, which in turn helps in the management of postprandial hyperglycemia, a key aspect of controlling type 2 diabetes. nih.govmui.ac.ir

In cancer cells, the inhibition of UCHL1 by covalent pyrrolidine-based inhibitors can lead to an accumulation of polyubiquitinated proteins, potentially triggering apoptotic pathways. chemrxiv.orgnih.gov Furthermore, potent and selective UCHL1 inhibitors have been shown to block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis, suggesting a role for UCHL1 in fibrotic pathways. chemrxiv.orgnih.gov

The agonistic activity of pyrrolidine analogues on PPARs can modulate the expression of genes involved in glucose and lipid metabolism, leading to improved glycemic control and lipid profiles. nih.gov Conversely, the antagonistic activity of other analogues on NMDA receptors can modulate excitatory neurotransmission in the central nervous system, which has implications for various neurological disorders. nih.gov

Investigations into Intracellular Target Engagement

Research into the analogues of this compound has identified the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis as a primary intracellular target. nih.govnih.gov InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, also known as the type II fatty acid synthase (FAS-II) system. nih.govacs.org This pathway is essential for the biosynthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. nih.govnih.gov

The engagement of pyrrolidine carboxamide analogues with InhA has been elucidated through high-throughput screening and crystallographic studies. nih.gov These studies have shown that these compounds act as direct inhibitors of InhA. nih.gov The binding of these inhibitors to the active site of InhA blocks the natural substrate, thereby hindering the enzyme's function and disrupting mycolic acid synthesis. nih.govnih.gov The large size of the InhA binding pocket and the enzyme's flexibility appear to accommodate these novel ligands, allowing for effective inhibition. nih.gov

Furthermore, some pyrrolidine derivatives have been investigated for their role in modulating carbohydrate metabolism by targeting enzymes such as α-amylase and α-glucosidase. nih.gov These enzymes are critical for the breakdown of complex carbohydrates into absorbable simple sugars. Inhibition of these enzymes represents a key strategy in managing hyperglycemia. nih.gov Polyhydroxylated pyrrolidines, also known as aza-sugars, are noted for mimicking the transition state of carbohydrate-processing enzymes. nih.govfrontiersin.org

Perturbation of Biochemical Pathways (e.g., carbohydrate metabolism, mycobacterial fatty acid elongation)

The primary biochemical pathway perturbed by this compound analogues, specifically the carboxamide derivatives, is the mycobacterial fatty acid elongation pathway (FAS-II). nih.govacs.org The inhibition of InhA, a key enzyme in this pathway, leads to a cascade of effects that ultimately disrupt the synthesis of mycolic acids. nih.govnih.gov Mycolic acids are long-chain fatty acids that form a major component of the protective outer layer of mycobacteria, and their disruption compromises the structural integrity of the cell wall. nih.gov This mechanism is particularly significant as the FAS-II system is present in bacteria but absent in humans, offering a degree of selective toxicity. core.ac.uk The inhibition of InhA by these analogues is bactericidal against non-replicating Mycobacterium tuberculosis, highlighting its potential as a target for treating persistent infections. plos.org

In the context of carbohydrate metabolism, certain pyrrolidine derivatives have been shown to inhibit α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, these compounds slow down the digestion and absorption of carbohydrates from the diet, which can help in regulating blood glucose levels. nih.gov The development of dual inhibitors for these enzymes is an active area of research. acs.org For instance, novel pyrrolidine-based chalcones have been identified as dual inhibitors of both α-amylase and α-glucosidase. acs.org

Molecular Basis of Selectivity and Potency

The selectivity and potency of this compound analogues are determined by their specific molecular interactions with their target enzymes. For the pyrrolidine carboxamides that inhibit InhA, structure-activity relationship (SAR) studies have provided valuable insights. nih.gov

The potency of these inhibitors is significantly influenced by the nature and position of substituents on the aromatic rings of the molecule. nih.gov For example, the introduction of bulky, hydrophobic groups can enhance binding to the large, hydrophobic pocket of the InhA active site. nih.gov The stereochemistry of the pyrrolidine ring is also a critical factor, with studies indicating that only one enantiomer of a racemic mixture is typically active as an InhA inhibitor. nih.gov This stereoselectivity underscores the specific three-dimensional fit required for effective binding and inhibition.

Crystal structures of InhA in complex with various pyrrolidine carboxamide inhibitors have revealed the precise binding modes. nih.gov These structures show that the inhibitors occupy the substrate-binding cavity and interact with key amino acid residues and the NAD+ cofactor. nih.gov The optimization of these interactions through synthetic modifications has led to a more than 160-fold improvement in the potency of lead compounds. nih.gov

For pyrrolidine derivatives targeting carbohydrate-metabolizing enzymes, the structural features that confer potency include the presence of specific substituents that can form key interactions within the enzyme's active site. For example, in a series of pyrrolidine derivatives, a 4-methoxy analogue demonstrated noteworthy inhibitory activity against both α-amylase and α-glucosidase. nih.gov

Interactive Data Table: Inhibitory Activity of Pyrrolidine Carboxamide Analogues against M. tuberculosis InhA

| Compound ID | Substituent | % Inhibition at 15 µM | IC50 (µM) | Reference |

| p31 | Fused Aromatic Ring | 90 | 1.39 | nih.gov |

| p33 | Fused Aromatic Ring | - | 2.57 | nih.gov |

| s1 | Unsubstituted Phenyl | - | 10 | nih.gov |

| p37 | Phenyl Ring Surrogate | - | 4.47 | nih.gov |

| s15 | 3-isopropyl | >50 | 5.55 | nih.gov |

Interactive Data Table: Inhibitory Activity of Pyrrolidine Derivatives against Carbohydrate Metabolizing Enzymes

| Compound ID | Enzyme Target | IC50 (µM) | Reference |

| 3g | α-Amylase | 26.24 µg/mL | nih.gov |

| 3g | α-Glucosidase | 18.04 µg/mL | nih.gov |

| 3a | α-Amylase | 36.32 µg/mL | nih.gov |

| 3f | α-Glucosidase | 27.51 µg/mL | nih.gov |

| Compound 3 | α-Amylase | 14.61 | acs.org |

| Compound 3 | α-Glucosidase | 25.38 | acs.org |

| Compound 8 | α-Amylase | 18.10 | acs.org |

| Compound 10 | α-Glucosidase | 44.21 | acs.org |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Complexity and Diversity

The synthesis of pyrrolidine-1-carboximidothioic acid and its derivatives is currently not well-documented, presenting a significant opportunity for synthetic innovation. Future strategies will likely move beyond traditional methods to embrace more sophisticated and efficient approaches that allow for the construction of complex and diverse molecular architectures.

One promising direction is the application of multicomponent reactions (MCRs). tandfonline.com MCRs offer a streamlined approach to building molecular complexity from simple starting materials in a single step. An analogous MCR strategy for this compound could involve the reaction of pyrrolidine (B122466), an isothiocyanate, and a third component to rapidly generate a library of diverse derivatives.

Furthermore, leveraging the rich chemistry of the pyrrolidine scaffold, late-stage functionalization via C-H activation presents a powerful tool for introducing molecular complexity. rsc.orgresearchgate.net Recent advances in metal-catalyzed and photoredox-catalyzed C-H functionalization could be adapted to modify the pyrrolidine ring of a pre-formed this compound core, enabling the synthesis of previously inaccessible analogues. rsc.org

| Synthetic Strategy | Description | Potential Starting Materials | Key Advantages |

| Multicomponent Reactions (MCRs) | A one-pot reaction where three or more reactants combine to form a single product containing substantial portions of all starting materials. tandfonline.com | Pyrrolidine, isothiocyanates, various electrophiles/nucleophiles. | High atom economy, operational simplicity, rapid generation of chemical diversity. |

| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the pyrrolidine ring at a late stage of the synthesis. rsc.orgresearchgate.net | This compound core, various coupling partners. | Access to novel chemical space, efficient modification of complex molecules. |

| Flow Chemistry Synthesis | Continuous production of the target molecule in a flow reactor. | Optimized batch reaction precursors. | Enhanced safety, scalability, and reproducibility; precise control over reaction parameters. youtube.com |

| Organocatalytic Approaches | Utilization of small organic molecules to catalyze the formation of the target scaffold. mdpi.combohrium.com | Proline derivatives, chiral amines, thioureas. | Metal-free conditions, high enantioselectivity, milder reaction conditions. |

Advanced Computational Design for Rational Molecular Probe Development

The rational design of molecules for specific applications is increasingly driven by computational chemistry. nih.govescholarship.org For this compound, computational methods can predict its physicochemical properties, reactivity, and potential as a molecular probe.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure and predict the reactivity of the carboximidothioic acid group. escholarship.org This can guide the design of derivatives with tailored reactivity for use as covalent probes for specific biological targets. Furthermore, quantum chemical calculations can predict the equilibrium between different tautomeric or isomeric forms, which is crucial for understanding the behavior of these molecules in different environments. nih.gov

Molecular dynamics (MD) simulations can provide insights into how these molecules interact with biological macromolecules, such as proteins or nucleic acids. This information is invaluable for the rational design of new enzyme inhibitors or imaging agents. For instance, by simulating the binding of various substituted pyrrolidine-1-carboximidothioic acids to a target protein, researchers can identify key interactions and design more potent and selective compounds. youtube.com

| Computational Method | Application in Probe Development | Predicted Properties |

| Density Functional Theory (DFT) | Prediction of reactivity and spectroscopic properties. escholarship.org | Reaction energy barriers, NMR shifts, IR frequencies, pKa values. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions within a biological system. | Binding affinities, enzyme inhibition mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the probe in its environment. youtube.com | Conformational changes, binding poses, interaction with solvent molecules. |

| Virtual Screening | In silico screening of large compound libraries. | Identification of potential hit compounds for a specific target. |

Exploration of Uncharted Reactivity and Catalytic Potential

The unique electronic properties of the this compound functional group suggest a rich and largely unexplored reactivity profile. The thioimidate-like structure is expected to be a versatile reactive handle. publish.csiro.aunih.gov

The sulfur atom, being a soft nucleophile, could participate in various coupling reactions. Additionally, the imine nitrogen introduces basicity and a potential coordination site for metal catalysts. nih.gov The exploration of these reactive sites could lead to the development of novel ligation strategies for bioconjugation or the synthesis of new polymeric materials.

The pyrrolidine moiety itself is a well-established scaffold in organocatalysis. mdpi.combohrium.com It can participate in enamine and iminium ion catalysis, enabling a wide range of asymmetric transformations. The introduction of the carboximidothioic acid group could modulate the catalytic activity of the pyrrolidine ring, potentially leading to novel catalysts with unique reactivity and selectivity. For example, the sulfur atom could act as a hydrogen bond donor or a Lewis basic site, influencing the stereochemical outcome of a reaction.

| Potential Reaction Type | Reactive Site | Potential Application |

| Nucleophilic Addition | Iminium carbon | Synthesis of complex heterocyclic systems. |

| Michael Addition | Sulfur atom | Covalent modification of biomolecules. |

| Metal Coordination | Imine nitrogen and/or sulfur | Development of novel metal catalysts or materials. |

| Cycloaddition Reactions | Imine double bond | Construction of spirocyclic and fused ring systems. |

Integration of this compound Chemistry with Other Disciplines

The future of this compound chemistry lies not only in the exploration of its fundamental properties but also in its integration with other scientific fields.

In medicinal chemistry , the pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs. nih.govnih.gov The unique geometry and electronic properties of the carboximidothioic acid group could be exploited to design novel drug candidates with improved potency, selectivity, or pharmacokinetic properties. For example, it could serve as a bioisostere for an amide or carboxylic acid group, leading to enhanced cell permeability or metabolic stability.

In materials science , the ability of the carboximidothioic acid group to coordinate with metals and its potential for polymerization could be harnessed to create new functional materials. This could include the development of novel ionic liquids with unique thermal and electrochemical properties or the synthesis of coordination polymers with interesting magnetic or optical characteristics. rsc.org The integration of this chemistry with surface science could also lead to new methods for modifying surfaces with tailored chemical and physical properties. acs.org

The development of fluorogenic probes based on this scaffold for use in chemical biology is another exciting avenue. By attaching a fluorophore to the this compound core, it may be possible to design probes that exhibit a fluorescent response upon reaction with a specific analyte, enabling the real-time imaging of biological processes. nih.gov

Q & A

Q. What are the common synthetic pathways for pyrrolidine-1-carboximidothioic acid, and how can purity be ensured during synthesis?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrrolidine derivatives are synthesized by reacting pyrrolidine with thiourea derivatives under controlled acidic or basic conditions . Key parameters include:

- Temperature : Maintain 0–5°C during exothermic steps to avoid side reactions.

- Solvent choice : Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity . Purity validation requires HPLC (C18 column, UV detection at 254 nm) or NMR (¹H/¹³C) to confirm absence of unreacted starting materials .

Q. How can the molecular structure of this compound be characterized experimentally?

Structural elucidation involves:

- X-ray crystallography : Resolve bond lengths and angles, as demonstrated for N-methylpyrrolidine-1-carbothioamide (R-factor: 0.079, mean C–C bond: 0.011 Å) .

- Spectroscopy :

- ¹H NMR : Identify pyrrolidine ring protons (δ 1.8–3.2 ppm) and thiourea NH signals (δ 8–10 ppm) .

- FT-IR : Confirm carboximidothioic acid groups via C=S (1050–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Optimization strategies include:

- Catalyst screening : Use Pd(PPh₃)₄ for cross-coupling reactions to introduce aryl/alkynyl groups .

- pH control : Adjust to pH 7–8 to stabilize reactive intermediates during condensation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining >90% yield . Monitor progress via TLC or in-situ IR spectroscopy .

Q. How should researchers address contradictions in spectral data when characterizing novel this compound analogs?

Contradictions (e.g., unexpected NMR splitting or IR band shifts) may arise from:

- Tautomerism : Thiourea groups can exhibit thione-thiol tautomerism, altering spectral profiles .

- Solvent effects : Polar solvents may stabilize specific conformers; compare data in DMSO-d₆ vs. CDCl₃ . Resolve discrepancies by:

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* basis set) .

- Multi-method verification : Cross-validate using MS (ESI-QTOF) and X-ray diffraction .

Q. What computational methods are effective for predicting the reactivity of this compound in drug discovery?

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina; prioritize compounds with ΔG < -7 kcal/mol .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) .

Methodological Guidelines

Q. What protocols are recommended for analyzing degradation products of this compound under oxidative conditions?

- Stress testing : Expose the compound to H₂O₂ (3% v/v, 40°C, 24 hours) .

- LC-MS/MS analysis : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate and identify degradation products (e.g., sulfonic acid derivatives) .

- Mechanistic insight : Track radical intermediates via ESR spectroscopy with spin traps (e.g., DMPO) .

Q. How can researchers design experiments to resolve conflicting biological activity data for this compound analogs?

- Dose-response curves : Test compounds across 5–6 log concentrations to confirm IC₅₀ trends .

- Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .

- Meta-analysis : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.